molecular formula C6H10O B12861678 2-Methyl-3,4-dihydro-2h-pyran CAS No. 12655-16-2

2-Methyl-3,4-dihydro-2h-pyran

Cat. No.: B12861678
CAS No.: 12655-16-2
M. Wt: 98.14 g/mol
InChI Key: YTJGCGBAGAZNLA-UHFFFAOYSA-N
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Description

2-Methyl-3,4-dihydro-2H-pyran is a six-membered, non-aromatic heterocyclic compound consisting of five carbon atoms and one oxygen atom . This class of dihydropyran derivatives serves as a versatile scaffold in organic synthesis and pharmaceutical research . Dihydropyrans are key intermediates in constructing diverse heterocycles and are under investigation for targeted medical treatments due to their reported biological properties . Related compounds, such as 2-methoxy-3,4-dihydro-2H-pyran, have been the subject of thermal decomposition studies to understand their reaction kinetics and mechanisms . Researchers value this compound and its analogs as fundamental building blocks for developing molecules with potential antibacterial, antifungal, and other pharmacological activities . Handle with appropriate safety precautions. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

12655-16-2

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

IUPAC Name

2-methyl-3,4-dihydro-2H-pyran

InChI

InChI=1S/C6H10O/c1-6-4-2-3-5-7-6/h3,5-6H,2,4H2,1H3

InChI Key

YTJGCGBAGAZNLA-UHFFFAOYSA-N

Canonical SMILES

CC1CCC=CO1

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Methyl 3,4 Dihydro 2h Pyran and Its Functionalized Derivatives

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly valued for their ability to form complex molecules in a single step from three or more reactants, thereby increasing efficiency and reducing waste. In the context of dihydropyran synthesis, MCRs offer a direct and atom-economical route to a wide array of functionalized derivatives.

One-Pot Protocols for Dihydropyran Annulation

One-pot syntheses are a cornerstone of modern organic chemistry, allowing for the sequential formation of multiple chemical bonds in a single reaction vessel without the need to isolate intermediates. This approach is particularly effective for constructing the dihydropyran ring system. A common strategy involves the reaction of an aldehyde, an active methylene (B1212753) compound, and a 1,3-dicarbonyl compound.

For instance, the one-pot, three-component reaction of various aldehydes, malononitrile (B47326), and dimedone or 1,3-cyclohexanedione (B196179) can be catalyzed by various catalysts to produce tetrahydrobenzo[b]pyran derivatives. The mechanism typically proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the 1,3-dicarbonyl compound and subsequent cyclization. The use of environmentally benign solvents like water or solvent-free conditions further enhances the green credentials of these protocols.

Reactant 1Reactant 2Reactant 3CatalystConditionsProductYield (%)
Aromatic AldehydeMalononitrileDimedoneAmine-functionalized MOFSolvent-free, Ball milling, RT2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrileGood to Excellent
Aromatic AldehydeMalononitrileEthyl AcetoacetateZrCl4@Arabic GumSolvent-free, 50 °CEthyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylateHigh
Aromatic AldehydeMalononitrile4-hydroxycoumarin (B602359)Nanomagnetic BiopolymerPEG-400, 100 °CDihydropyrano[3,2-c]chromene derivativesHigh

Condensation-Cyclization Sequences

Condensation-cyclization sequences are fundamental to the synthesis of many heterocyclic compounds, including dihydropyrans. These reactions typically involve the formation of a key intermediate through a condensation reaction, which then undergoes an intramolecular cyclization to form the desired ring structure.

A prevalent example is the domino Knoevenagel condensation–Michael addition–cyclization pathway. In this sequence, an aldehyde first reacts with an active methylene compound, such as malononitrile, in a Knoevenagel condensation. The resulting electron-deficient alkene then undergoes a Michael addition with a nucleophile, often a 1,3-dicarbonyl compound. The final step is an intramolecular cyclization to afford the functionalized dihydropyran. This strategy has been successfully employed for the synthesis of a variety of dihydropyran derivatives under various catalytic conditions. Another important cyclization method is the Prins cyclization, which involves the reaction of an alkene or alkyne with a carbonyl compound, typically an aldehyde, in the presence of an acid catalyst to form a tetrahydropyran (B127337) or dihydropyran ring.

Catalytic Approaches in Dihydropyran Synthesis

Catalysis plays a pivotal role in the synthesis of dihydropyrans, enabling reactions to proceed with high efficiency, selectivity, and under milder conditions. Both organocatalysis and metal-based catalysis have been extensively explored, with a growing emphasis on sustainable and recyclable catalytic systems.

Organocatalysis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis, offering a green alternative to traditional metal-based catalysts. In the context of dihydropyran synthesis, organocatalysts have been shown to be highly effective in promoting various annulation and cyclization reactions.

N-Heterocyclic carbenes (NHCs) are a versatile class of organocatalysts that have gained significant attention for their ability to mediate a wide range of chemical transformations. In the synthesis of dihydropyranones, NHCs can activate substrates in distinct ways, leading to either [4+2] or [3+3] annulation pathways.

One common approach involves the reaction of α,β-unsaturated aldehydes with various partners. The NHC catalyst can generate a homoenolate equivalent from the unsaturated aldehyde, which can then undergo a [4+2] cycloaddition with a suitable dienophile. Alternatively, the NHC can react with an α,β-unsaturated ester to form an acyl imidazolium (B1220033) intermediate, which can then participate in a Michael addition-acylation sequence with an enolate to yield dihydropyranones. These reactions often proceed with high enantioselectivity when chiral NHC catalysts are employed.

NHC PrecursorSubstrate 1Substrate 2BaseSolventProductYield (%)Enantiomeric Excess (%)
Chiral Triazolium Saltα,β-Unsaturated Enol Ester---DihydropyranoneHighHigh
Imidazolium Saltα,β-Unsaturated AldehydeSelenyl Vinyl KetoneCs2CO3TolueneSelenylated DihydropyranoneHighExcellent
Chiral Triazolium SaltEnalPyrrole-4-onetBuOKCH2Cl2Fused Dihydropyranone50-98>90

In the pursuit of sustainable chemistry, there has been a growing interest in the use of biopolymers as catalysts. Alginate, a naturally occurring polysaccharide extracted from brown seaweed, has emerged as a promising, biodegradable, and reusable organocatalyst.

Sodium alginate can act as a bifunctional catalyst, with its carboxylic acid and hydroxyl groups facilitating reactions through hydrogen bonding and Brønsted acid-base catalysis. It has been successfully employed in the one-pot, three-component synthesis of 2-amino-4H-pyran derivatives from aldehydes, malononitrile, and 1,3-dicarbonyl compounds in water at room temperature. The catalyst can be easily recovered and reused for several cycles without a significant loss in its activity, making it an environmentally friendly and cost-effective option.

CatalystReactantsSolventTemperatureProductYield (%)Reusability
Sodium AlginateBenzaldehyde derivatives, Methylacetoacetate, MalononitrileWaterRoom Temperature2-Amino-3-cyano-4H-pyran derivativesGood to ExcellentAt least two cycles
Cu(II)-AlginateAryl azides, Terminal aryl alkynesWaterRoom Temperature1,4-disubstituted-1,2,3-triazoles85-92At least four cycles
ZrCl4@Arabic GumAromatic aldehydes, Ethyl acetoacetate, MalononitrileSolvent-free50 °CDihydropyran derivativesHighRecyclable
Urea-Based Organocatalysis

Urea-based organocatalysts have emerged as powerful tools in asymmetric synthesis, primarily acting as hydrogen-bond donors to activate substrates and control the stereochemical outcome of reactions. In the context of dihydropyran synthesis, chiral urea (B33335) catalysts are particularly effective in promoting hetero-Diels-Alder reactions. These catalysts can form multiple hydrogen bonds with the dienophile, lowering its LUMO energy and facilitating the cycloaddition with a diene.

The bifunctional nature of some urea catalysts, which may contain both a hydrogen-bond donor and a Lewis basic site, allows for the simultaneous activation of both the diene and the dienophile. This cooperative catalysis can lead to significant rate enhancements and high levels of stereoselectivity. While specific examples focusing solely on 2-Methyl-3,4-dihydro-2H-pyran are not extensively documented, the general principles of urea-catalyzed hetero-Diels-Alder reactions provide a robust framework for its synthesis. For instance, the reaction of an α,β-unsaturated ketone with an enol ether, catalyzed by a chiral urea derivative, would be a plausible route to the dihydropyran core. The catalyst's chiral scaffold would dictate the facial selectivity of the enol ether's approach to the dienophile, thereby inducing asymmetry in the product.

Recent studies have also explored the synergistic effect of combining chiral urea catalysts with Brønsted acids. mdpi.com The acid can protonate the urea, increasing its hydrogen-bonding acidity and breaking down catalyst self-aggregation, which can sometimes hinder catalytic activity. mdpi.com This dual activation strategy has shown promise in enhancing both the reactivity and enantioselectivity of various transformations and could be effectively applied to the synthesis of chiral dihydropyrans. mdpi.com

Squaramide-Catalyzed Reactions

Squaramide-based organocatalysts, which feature a rigid and planar four-membered ring with two amide functionalities, are excellent hydrogen-bond donors and have been extensively utilized in a variety of asymmetric transformations, including the synthesis of dihydropyran derivatives. Their well-defined geometry and tunable electronic properties, achieved through modification of the substituents on the nitrogen atoms, make them highly effective catalysts.

A prominent application of squaramide catalysts in this field is the enantioselective Michael addition of 1,3-dicarbonyl compounds to β,γ-unsaturated α-ketoesters, which, after a subsequent intramolecular cyclization, affords highly functionalized chiral dihydropyrans. rsc.org Cinchona alkaloid-derived squaramides are particularly effective, with the quinine (B1679958) or quinidine (B1679956) scaffold providing a chiral environment that directs the stereochemical outcome of the reaction.

For example, the reaction between pyrazolin-5-ones and β,γ-unsaturated α-ketoesters catalyzed by a chiral squaramide can produce chiral pyrazolone-fused dihydropyran derivatives in high yields and with excellent enantioselectivities (up to 96% ee). rsc.org The squaramide moiety activates the ketoester through hydrogen bonding, while the tertiary amine of the cinchona alkaloid can deprotonate the 1,3-dicarbonyl compound, leading to a highly organized transition state.

Furthermore, squaramide catalysts have been successfully employed in cascade reactions to construct complex dihydropyran systems. A notable example is the Michael addition/lactonization cascade process for the synthesis of 3,4-dihydropyran-2-ones. bohrium.com In these reactions, both cyclic and acyclic β-diketones can be used as donors, reacting with α,β-unsaturated N-acyl heterocycles to give the corresponding dihydropyranones in moderate to excellent yields (50-99%) and with high enantioselectivities (49-99% ee). bohrium.com

Table 1: Squaramide-Catalyzed Synthesis of Dihydropyran Derivatives

Catalyst TypeReaction TypeSubstratesYield (%)Enantioselectivity (% ee)
Cinchona Alkaloid SquaramideMichael Addition/CyclizationPyrazolin-5-ones and β,γ-unsaturated α-ketoestersUp to 99Up to 96
Bifunctional SquaramideMichael Addition/Lactonization Cascadeβ-Diketones and α,β-unsaturated N-acyl heterocycles50-9949-99

Metal-Organic Frameworks (MOFs) as Nanocatalysts

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters interconnected by organic linkers. Their high surface area, tunable porosity, and the presence of catalytically active metal sites make them attractive candidates for heterogeneous catalysis. In the synthesis of dihydropyran derivatives, MOFs have been employed as robust and recyclable nanocatalysts.

Iron-based MOFs, for instance, have demonstrated significant catalytic activity. An Fe-MOF@Fe3O4 nanocomposite has been successfully used for the one-pot synthesis of dihydropyrano[2,3-c]chromenes. nih.govresearchgate.net The magnetic Fe3O4 core allows for easy separation and recycling of the catalyst. These reactions typically proceed via a three-component reaction of an aldehyde, malononitrile, and a 4-hydroxycoumarin derivative in a green solvent like water, affording the products in high yields. researchgate.net The catalytic activity is attributed to the Lewis acidic Fe(III) sites within the MOF structure, which activate the carbonyl group of the aldehyde, facilitating the initial Knoevenagel condensation.

Tantalum-based MOFs (Ta-MOFs) have also been developed for the synthesis of 1,4-dihydropyran derivatives. nih.govfrontiersin.org These Ta-MOF nanostructures, synthesized under mild ultrasonic conditions, exhibit high thermal stability and a large surface area. They have been shown to be highly efficient and recyclable catalysts for the multicomponent reaction of aldehydes, malononitrile, and ethyl acetoacetate, leading to the desired dihydropyran products in excellent yields and with short reaction times. nih.govfrontiersin.org The high reactivity and desirable catalytic properties are attributed to the presence of tantalum nanostructures within the framework. nih.gov

Table 2: MOF-Catalyzed Synthesis of Dihydropyran Derivatives

MOF TypeReaction TypeKey FeaturesCatalyst Reusability
Fe-MOF@Fe3O4Three-component synthesis of dihydropyrano[2,3-c]chromenesMagnetic, recyclable, high yields in waterRecyclable for several cycles with minimal loss of activity
Ta-MOFMulticomponent synthesis of 1,4-dihydropyransHigh surface area, high thermal stability, short reaction timesRecyclable for at least six cycles

Lewis Acid Catalysis (e.g., ZrCl4@Arabic Gum)

Lewis acid catalysis is a cornerstone of organic synthesis, and the development of heterogeneous and recyclable Lewis acid catalysts is a key area of green chemistry. Zirconium tetrachloride immobilized on Arabic gum (ZrCl4@Arabic Gum) has emerged as an effective, eco-friendly, and recyclable Lewis acid catalyst for the synthesis of dihydropyran derivatives. ajchem-a.comajchem-a.com

This catalytic system is particularly well-suited for multicomponent reactions under solvent-free conditions. The one-pot synthesis of dihydropyrans can be achieved by reacting an aldehyde, malononitrile, and a β-ketoester in the presence of a catalytic amount of ZrCl4@Arabic Gum at a slightly elevated temperature (e.g., 50 °C). ajchem-a.comajchem-a.com This method offers several advantages, including high product yields, short reaction times, simple work-up procedures, and the ability to recycle the catalyst without a significant drop in its activity. ajchem-a.com

The proposed reaction mechanism involves the initial activation of the aldehyde by the Lewis acidic ZrCl4, which facilitates the Knoevenagel condensation with malononitrile to form a cyano arylidene intermediate. ajchem-a.com This intermediate then undergoes a Michael addition with the enolate of the β-ketoester, followed by an intramolecular cyclization and dehydration to afford the final dihydropyran product. ajchem-a.com The Arabic gum support not only provides a high surface area for the active zirconium species but also contributes to the catalyst's stability and reusability. ajgreenchem.com

Table 3: ZrCl4@Arabic Gum Catalyzed Synthesis of Dihydropyrans

Reaction TypeReaction ConditionsAdvantagesCatalyst Reusability
Multicomponent reaction of aldehydes, malononitrile, and β-ketoestersSolvent-free, 50 °CHigh yields, short reaction times, simple work-up, eco-friendlyRecyclable for multiple runs with slight decrease in activity

Transition Metal-Catalyzed Cyclizations (e.g., Gold(I), Copper(I), Ruthenium)

Transition metal catalysis offers a diverse and powerful platform for the construction of complex molecular architectures, including the dihydropyran ring system. Gold, copper, and ruthenium catalysts, in particular, have been instrumental in developing novel cyclization strategies.

Gold(I) Catalysis: Cationic gold(I) complexes are excellent π-acid catalysts that can activate alkynes and allenes towards nucleophilic attack. This property has been exploited in the intramolecular cyclization of various functionalized acyclic precursors to afford dihydropyrans. For example, γ-hydroxyalkynones can undergo a gold(I)-catalyzed intramolecular cyclization to yield 2,3-dihydro-4H-pyran-4-ones. organic-chemistry.org The reaction is believed to proceed through the activation of the alkyne by the gold catalyst, followed by the nucleophilic attack of the hydroxyl group. Gold(I) catalysts have also been employed in cascade reactions, such as a 6-endo-dig carbocyclization followed by a [4+2] cycloaddition, to rapidly assemble polycyclic frameworks containing dihydropyran moieties. nih.gov

Copper(I) Catalysis: Copper(I) catalysts, often in combination with chiral ligands, are highly effective in promoting asymmetric hetero-Diels-Alder reactions for the synthesis of enantiomerically enriched dihydropyrans. acs.orgresearchgate.net Bis(oxazoline) copper(II) complexes, which are readily prepared and air-stable, catalyze the reaction between α,β-unsaturated carbonyl compounds and enol ethers with high diastereo- and enantioselectivity. acs.orgresearchgate.net These reactions can be performed with low catalyst loadings and are scalable, making them synthetically useful. acs.org Additionally, copper-catalyzed dehydrogenative oxidation followed by a hetero-Diels-Alder reaction provides an efficient route to dihydropyrans from simple saturated ketones. researchgate.net

Ruthenium Catalysis: Ruthenium catalysts have demonstrated remarkable versatility in the synthesis of dihydropyrans through various cyclization pathways. Ruthenium-catalyzed cycloisomerization of enynes is a powerful method for constructing the dihydropyran ring. nih.gov For instance, a ruthenium-catalyzed dynamic kinetic resolution reduction can establish key stereocenters, followed by a cycloisomerization to form the dihydropyran ring, and a subsequent oxidation to afford a functionalized pyranone core. nih.gov Another innovative approach involves the generation of catalytic ruthenium carbenes from terminal alkynes and (trimethylsilyl)diazomethane, which can then be trapped by carbonyl nucleophiles in an intramolecular fashion to yield 2-vinyldihydropyrans. sci-hub.secdmf.org.br

Table 4: Transition Metal-Catalyzed Synthesis of Dihydropyrans

Metal CatalystReaction TypeKey Features
Gold(I)Intramolecular cyclization of hydroxyalkynones, cascade reactionsMild reaction conditions, high yields, rapid assembly of complex structures
Copper(I)Asymmetric hetero-Diels-Alder, dehydrogenative oxidation/hetero-Diels-AlderHigh enantioselectivity, low catalyst loadings, scalable
RutheniumCycloisomerization, carbene-mediated cyclizationVersatile, atom-economical, formation of functionalized dihydropyrans

Bio-Inspired Catalysis

The use of enzymes in organic synthesis, or biocatalysis, offers a green and highly selective alternative to traditional chemical methods. Enzymes operate under mild conditions, often in aqueous media, and their inherent chirality can be exploited for the synthesis of enantiomerically pure compounds.

In the context of dihydropyran synthesis, lipases have been shown to catalyze the multi-component reaction for the formation of dihydropyrano[4,3-b]pyranes with high yields (80.8–96.8%). researchgate.net This enzymatic approach expands the utility of lipases beyond their traditional role in hydrolysis and esterification reactions. The reaction likely proceeds through a cascade of enzyme-mediated bond formations, demonstrating the potential of biocatalysts to construct complex heterocyclic systems.

Another bio-inspired approach involves the use of proteases to catalyze cascade Michael/cyclization reactions for the synthesis of 3,4-dihydropyran derivatives. semanticscholar.org These enzymes, which are readily available and inexpensive, can effectively promote the formation of the dihydropyran ring system, offering a sustainable and environmentally friendly synthetic route. While the field of bio-inspired catalysis for the synthesis of 2-Methyl-3,4-dihydro-2H-pyran is still developing, these examples highlight the significant potential of enzymes to provide novel and efficient synthetic strategies.

Asymmetric and Enantioselective Synthesis of Chiral Dihydropyrans

The development of asymmetric and enantioselective methods for the synthesis of chiral dihydropyrans is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry. A variety of catalytic systems have been devised to achieve high levels of stereocontrol in the formation of the dihydropyran ring.

Organocatalysis has been a particularly fruitful area for the asymmetric synthesis of dihydropyrans. Chiral secondary amines, such as proline and its derivatives, can catalyze the enantioselective addition of 1,3-dicarbonyl compounds to α,β-unsaturated aldehydes, leading to the formation of functionalized dihydropyrans with excellent enantioselectivities. au.dk The reaction proceeds through the formation of a chiral enamine intermediate, which directs the stereochemical outcome of the subsequent Michael addition and cyclization steps. Similarly, as discussed in section 2.2.1.4, chiral squaramide catalysts are highly effective in promoting enantioselective Michael additions and cascade reactions to afford chiral dihydropyranones with high enantiomeric excesses. bohrium.com

Transition metal catalysis has also provided powerful tools for the asymmetric synthesis of dihydropyrans. The use of chiral bis(oxazoline) copper(II) complexes in hetero-Diels-Alder reactions is a well-established method for producing dihydropyrans with high enantioselectivity. acs.orgresearchgate.net These catalysts create a chiral Lewis acidic environment that controls the facial selectivity of the dienophile's approach. Ruthenium-catalyzed dynamic kinetic resolution (DKR) offers another elegant strategy to establish multiple stereocenters in a single step, which can then be elaborated into chiral dihydropyran structures. nih.gov

Table 5: Overview of Asymmetric Syntheses of Chiral Dihydropyrans

Catalytic SystemReaction TypeAchieved Enantioselectivity (% ee)
Chiral Secondary Amines (e.g., Proline derivatives)Michael Addition/CyclizationOften >90%
Chiral SquaramidesMichael Addition/Cascade ReactionsUp to 99%
Bis(oxazoline) Copper(II) ComplexesHetero-Diels-AlderOften >90%
Ruthenium CatalystsDynamic Kinetic Resolution/CycloisomerizationHigh

Enantioselective Cycloaddition Reactions (e.g., [4+2] Annulations)

Enantioselective [4+2] cycloaddition reactions, particularly the hetero-Diels-Alder reaction, represent a powerful and atom-economical approach for the construction of the dihydropyran ring with high stereocontrol. These reactions involve the combination of a diene with a heterodienophile, catalyzed by a chiral Lewis acid or an organocatalyst, to produce enantioenriched dihydropyran derivatives.

Chiral C2-symmetric bis(oxazoline)-copper(II) complexes have proven to be effective catalysts for the inverse electron demand hetero-Diels-Alder reaction. organic-chemistry.orgresearchgate.net In this approach, α,β-unsaturated carbonyl compounds act as heterodienes, reacting with electron-rich olefins like enol ethers, which serve as heterodienophiles. organic-chemistry.orgresearchgate.net This methodology allows for the synthesis of a variety of substituted dihydropyrans with high diastereo- and enantioselectivity. organic-chemistry.orgresearchgate.net The reactions can be performed with low catalyst loadings, on a multigram scale, and at convenient temperatures, often achieving enantioselectivities exceeding 90%. researchgate.net

Another notable advancement is the use of chiral isochalcogenoureas as Lewis base catalysts in formal (4+2)-cycloaddition reactions of allenoates with various Michael acceptors. nih.gov This method consistently yields 3,4-dihydropyrans with a (Z)-configured exocyclic double bond as the major regio- and diastereoisomer, with good to excellent enantioselectivities. nih.gov The versatility of this protocol is demonstrated by its tolerance of α-branched allenoates. nih.gov

Furthermore, chiral bimetallic Lewis acid templates, such as those derived from (R)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2-naphthol (H8-BINOL), have been successfully employed in asymmetric hetero-Diels-Alder reactions to produce 2,6-disubstituted dihydropyran derivatives. preprints.orgnih.gov For instance, the reaction of a dienol with an aldehyde in the presence of a chiral Zn(II)/Mg(II) bimetallic template can yield cis-disubstituted 2,6-dihydropyrans with high enantiomeric excess. preprints.org

Catalyst/MethodReactantsProductYield (%)ee (%)Reference
C2-symmetric bis(oxazoline)-Cu(II)α,β-Unsaturated carbonyl compounds + Enol ethersSubstituted dihydropyransHigh>90 organic-chemistry.org, researchgate.net
Chiral isochalcogenoureasAllenoates + Michael acceptors(Z)-exocyclic dihydropyransGood to ExcellentGood to Excellent nih.gov
Chiral Zn(II)/Mg(II) bimetallic templateDienols + Aldehydes2,6-disubstituted dihydropyrans61-9578-99 preprints.org

Asymmetric Michael Addition-Cyclization Sequences

Asymmetric Michael addition followed by an intramolecular cyclization is a widely employed and effective strategy for the enantioselective synthesis of functionalized dihydropyrans. This tandem reaction sequence typically involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound, creating a stereocenter, followed by an intramolecular ring-closure to form the dihydropyran ring.

Organocatalysis has emerged as a powerful tool in this area, with chiral amines and squaramides being particularly effective. For instance, a simple chiral diamine catalyst has been successfully used in the asymmetric Michael reaction between cyclic 1,3-dicarbonyl compounds, such as dimedone, and α,β-unsaturated ketones. acs.org This reaction proceeds to afford the desired dihydropyran adducts in high yields (up to 98%) and with excellent enantioselectivities (up to 97% ee). acs.org The addition of co-catalysts like benzoic acid and NaBArF has been shown to significantly enhance the reaction rate. acs.org

Bifunctional squaramide catalysts have also been developed for highly enantioselective Michael addition/lactonization cascade processes. bohrium.com These catalysts can effectively promote the reaction between β-diketones (both cyclic and acyclic) and α,β-unsaturated N-acyl heterocycles to construct 3,4-dihydropyran-2-ones with enantiomeric excesses ranging from 49% to over 99%. bohrium.com

A diastereo- and enantioselective Claisen rearrangement/oxa-Michael addition tandem sequence, catalyzed by a cinchona squaramide, provides an atom-economical route to a variety of dihydropyrans in good to excellent yields and with excellent diastereoselectivities. acs.org In this process, the bifunctional organocatalyst plays a crucial role in controlling the stereoselectivity of the tandem reaction. acs.org

CatalystReactantsProductYield (%)ee (%)Reference
Chiral diamineDimedone + α,β-Unsaturated ketonesDihydropyran adductsup to 98up to 97 acs.org
Bifunctional squaramideβ-Diketones + α,β-Unsaturated N-acyl heterocycles3,4-Dihydropyran-2-ones50-9949->99 bohrium.com
Cinchona squaramideAllyl vinyl ethersFunctionalized dihydropyransGood to ExcellentHigh acs.org

Kinetic Resolution Approaches

Kinetic resolution is a powerful strategy for the separation of enantiomers from a racemic mixture, based on the differential reaction rates of the enantiomers with a chiral catalyst or reagent. wikipedia.org In the context of 2-methyl-3,4-dihydro-2H-pyran synthesis, dynamic kinetic resolution (DKR) is particularly advantageous as it allows for the theoretical conversion of 100% of a racemic starting material into a single, enantiomerically pure product. wikipedia.org

A notable application of DKR is the dynamic kinetic asymmetric transfer hydrogenation–cyclization tandem reaction. rsc.org This process has been successfully applied to the synthesis of chiral 3,4-dihydro-2H-pyran-carbonitriles. rsc.org The methodology employs a chiral (mesitylene)RuCl(monosulfonated diamine) catalyst to achieve a highly enantio- (up to 99% ee) and diastereoselective (up to 98:2 dr) reduction of racemic α-aryl-γ-keto malononitriles. rsc.org The resulting hydrogenation products then undergo a spontaneous cyclization to furnish the enantioenriched 3,4-dihydro-2H-pyran derivatives. rsc.org

Enzymatic DKR has also been explored for the synthesis of chiral dihydropyran precursors. Chemoenzymatic DKR, which combines a metal catalyst for in situ racemization with an enzyme for the stereoselective reaction, is an efficient method for producing enantiomerically pure alcohols and amines that can serve as precursors to dihydropyran structures. acs.org For instance, dehydrogenases have been used in dynamic reductive kinetic resolutions (DYRKR) to "deracemize" building blocks, often establishing two stereocenters in the process. nih.gov

MethodCatalystSubstrateProductee (%)drReference
Dynamic Kinetic Asymmetric Transfer Hydrogenation-CyclizationChiral (mesitylene)RuCl(monosulfonated diamine)Racemic α-aryl-γ-keto malononitrilesChiral 3,4-dihydro-2H-pyran-carbonitrilesup to 99up to 98:2 rsc.org

Diastereoselective Control in Dihydropyran Formation

Achieving a high level of diastereoselectivity is crucial in the synthesis of substituted dihydropyrans, which can possess multiple stereocenters. The Prins cyclization has emerged as a powerful and versatile method for the stereoselective synthesis of tetrahydropyrans and dihydropyrans. nih.govnih.gov This reaction involves the acid-catalyzed condensation of an aldehyde or ketone with a homoallylic alcohol. mdpi.com The stereochemical outcome of the Prins cyclization is often controlled by the formation of a six-membered chair-like transition state, where the substituents preferentially occupy pseudoequatorial positions to minimize steric interactions. mdpi.com

A silyl-Prins cyclization, utilizing a Lewis acid such as TMSOTf, has been shown to be highly stereoselective, affording cis-2,6-disubstituted dihydropyrans. nih.govmdpi.com Computational studies have provided insights into the reaction mechanism and the origins of the high stereoselectivity, confirming a low energy barrier for the chair-like transition state. mdpi.com

An efficient diastereoselective approach for the synthesis of functionalized 3,4-dihydro-2H-pyran-4-carboxamides has been developed through the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes in an acidic medium. nih.gov The trans configuration of the substituents at the C2 and C4 positions of the dihydropyran ring was confirmed by X-ray diffraction analysis. nih.gov

Furthermore, the diastereoselective synthesis of 2,6-disubstituted tetrahydropyranones via the Prins cyclization of 3-bromobut-3-en-1-ols and aldehydes has been reported. organic-chemistry.org This reaction, catalyzed by boron trifluoride etherate at low temperatures, proceeds with excellent diastereoselectivity. organic-chemistry.org

MethodReactantsCatalyst/ReagentDiastereoselectivityReference
Silyl-Prins CyclizationHomoallylic alcohol + AldehydeTMSOTfHigh (cis-2,6-disubstituted) nih.gov, mdpi.com
Acid-catalyzed cyclization4-oxoalkane-1,1,2,2-tetracarbonitriles + AldehydesAcidic mediaHigh (trans-2,4-disubstituted) nih.gov
Prins Cyclization3-bromobut-3-en-1-ols + AldehydesBoron trifluoride etherateExcellent organic-chemistry.org

Green Chemistry Principles in Dihydropyran Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of dihydropyran derivatives to minimize environmental impact, reduce waste, and improve efficiency. Key strategies include the use of solvent-free reaction conditions and the development of recyclable and heterogeneous catalysts.

Solvent-Free Reaction Conditions

Performing organic reactions under solvent-free conditions is a cornerstone of green chemistry, as it eliminates the use of often volatile and hazardous organic solvents, thereby reducing waste and energy consumption. Mechanochemistry, which involves inducing reactions by mechanical force such as grinding or milling, has emerged as a powerful solvent-free technique. nih.gov

The mechanochemical multicomponent synthesis of 4H-pyrans has been successfully demonstrated using ball milling. nih.gov This method involves the reaction of an aldehyde, malononitrile, and a 1,3-dicarbonyl compound in the presence of a heterogeneous catalyst. nih.gov While this example focuses on 4H-pyrans, the principles of mechanochemical synthesis are applicable to the synthesis of other pyran isomers, including 2-methyl-3,4-dihydro-2H-pyran, offering a greener alternative to traditional solution-phase synthesis.

Use of Recyclable and Heterogeneous Catalysts

The development of recyclable and heterogeneous catalysts is another critical aspect of green dihydropyran synthesis. Heterogeneous catalysts are advantageous as they can be easily separated from the reaction mixture by simple filtration, allowing for their recovery and reuse, which reduces catalyst waste and product contamination. nih.gov

A variety of heterogeneous catalysts have been employed in the synthesis of pyran derivatives. Metal-organic frameworks (MOFs), such as Cu2(NH2-BDC)2(DABCO), have been used as efficient and recyclable catalysts in the multicomponent synthesis of 4H-pyrans under solvent-free conditions. nih.gov Novel tantalum-based MOF (Ta-MOF) nanostructures have also been developed and utilized as reusable catalysts for the synthesis of 1,4-dihydropyran derivatives, demonstrating high catalytic capability, short reaction times, and high efficiency. nih.gov

Silica-supported catalysts, such as NH4HSO4@SiO2, have been shown to be effective in promoting the tetrahydropyranylation of alcohols and phenols. nih.gov These catalysts are easily prepared from inexpensive starting materials, are easy to handle, and can be recycled multiple times without a significant loss of activity. nih.gov The use of such catalysts in conjunction with green solvents further enhances the environmental friendliness of the synthetic process. nih.gov

Neodymium(III) oxide (Nd2O3), a rare earth metal oxide, has been reported as an efficient and recyclable catalyst for the one-pot synthesis of 4H-pyran derivatives in an aqueous medium. mjbas.com The catalyst can be recovered by simple filtration and reused multiple times with minimal loss of activity. mjbas.com

CatalystCatalyst TypeApplicationRecyclabilityReference
Cu2(NH2-BDC)2(DABCO)Metal-Organic FrameworkSynthesis of 4H-pyransYes nih.gov
Ta-MOFMetal-Organic FrameworkSynthesis of 1,4-dihydropyransYes nih.gov
NH4HSO4@SiO2Silica-supportedTetrahydropyranylationYes nih.gov
Nd2O3Rare Earth Metal OxideSynthesis of 4H-pyransYes mjbas.com

Flow Chemistry Applications in Dihydropyran Synthesis

Flow chemistry, or continuous flow processing, has emerged as a transformative technology in chemical synthesis, offering superior control over reaction parameters, enhanced safety, and improved scalability compared to traditional batch methods. aurigeneservices.com This methodology involves pumping reactants through a network of tubes or microreactors, where mixing and heating are precisely controlled. aurigeneservices.comnih.gov The application of flow chemistry is particularly advantageous for multi-step syntheses of active pharmaceutical ingredients (APIs) and other fine chemicals. newdrugapprovals.orgflinders.edu.au

While specific applications focusing solely on 2-Methyl-3,4-dihydro-2H-pyran are emerging, the principles have been demonstrated in closely related syntheses. For instance, a continuous flow process was developed for the synthesis of C-glycosyl compounds, which feature a pyran ring, via a tandem Wittig-Michael reaction. nih.gov In this setup, a pyranose was premixed with a Wittig reagent and passed through a high-temperature reactor, after which a base was injected to promote the subsequent intramolecular oxa-Michael reaction, all within a continuous stream. nih.gov This method led to superior yields compared to batch procedures. nih.gov

The advantages of flow chemistry for dihydropyran synthesis include:

Precise Temperature Control: Rapid heating and cooling are possible, minimizing byproduct formation. flinders.edu.au

Enhanced Safety: Hazardous or unstable intermediates can be generated and consumed in situ within the confined volume of the reactor, mitigating risks associated with handling these species in large quantities. nih.gov

Improved Efficiency: Telescoped, multi-step reactions can be performed without isolating intermediates, reducing workup steps and solvent usage. nih.gov

Scalability: Production can be scaled up by running the system for longer periods or by using parallel reactors.

The integration of in-line analytical tools allows for real-time monitoring and optimization of the reaction, ensuring high reproducibility and yield. aurigeneservices.com As the pharmaceutical industry increasingly adopts continuous manufacturing, the development of dedicated flow syntheses for dihydropyran derivatives is expected to expand significantly. newdrugapprovals.org

Specific Ring-Forming Reactions for Dihydropyrans

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, typically involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. sigmaaldrich.comwikipedia.org This reaction is frequently employed as the initial step in domino or multicomponent reaction sequences to construct the dihydropyran ring. nih.govacs.org

A common and powerful strategy is the Knoevenagel-hetero-Diels-Alder sequence. rsc.org In this process, a Knoevenagel condensation between an aldehyde (like formaldehyde) and a 1,3-dicarbonyl compound first generates a highly reactive α,β-unsaturated ketone intermediate. rsc.org This intermediate is not isolated but immediately undergoes a [4+2] cycloaddition (a hetero-Diels-Alder reaction) with a dienophile, such as styrene (B11656) or an enol ether, to yield the final dihydropyran product. rsc.org The entire sequence can be performed in one pot, often without a catalyst, particularly when conducted in the presence of water, which can act as a proton relay to facilitate the reaction steps. rsc.org

This domino approach has been utilized in the synthesis of highly functionalized 4H-pyrans, where an indium(III) catalyst was found to be effective. nih.gov Mechanistic studies have highlighted the critical role of the initially formed Knoevenagel adduct in achieving high chemoselectivity in these complex transformations. nih.gov

Table 2: Dihydropyran Synthesis via Knoevenagel Condensation
Reaction SequenceReactantsCatalyst/ConditionsIntermediateFinal Product ClassReference
Domino Knoevenagel/Hetero-Diels-AlderFormaldehyde (B43269), 2,4-Pentanedione, StyreneWater, 80 °Cα,β-Unsaturated ketoneDihydropyran rsc.org
Domino Knoevenagel/Inverse-Electron-Demand Oxa-Diels-Alderβ-Dicarbonyl compounds, Styrenes, Formaldehyde (from CO2 reduction)Pentanuclear Zn(II) complexBis(silyl)acetal, α,β-Unsaturated ketone3,4-Dihydropyran acs.org
Domino Knoevenagel/Michael Addition/Cyclization6-amino-1,3-dimethyl pyrimidine-2,4(1H,3H)-dione, Aldehydes, Pyridinium ylidesOrganocatalyst in waterKnoevenagel adductDihydrofuropyrido[2,3-d]pyrimidines rsc.org

The inverse-electron-demand hetero-Diels-Alder (IED-HDA or DAINV) reaction is a powerful and convergent method for synthesizing dihydropyran rings. wikipedia.org Unlike the standard Diels-Alder reaction, this variant involves the cycloaddition of an electron-poor diene (an α,β-unsaturated carbonyl compound, also known as a 1-oxa-1,3-butadiene) with an electron-rich dienophile (such as an enol ether). wikipedia.orgnih.gov This approach provides direct access to functionalized 2-alkoxy-3,4-dihydro-2H-pyrans.

The reactivity of the 1-oxa-1,3-butadiene system can be enhanced by introducing electron-withdrawing groups, such as cyano or acyl groups, which lower the energy of the diene's lowest unoccupied molecular orbital (LUMO). nih.gov A variety of catalysts, particularly chiral Lewis acids, have been developed to control the stereochemical outcome of the reaction. C2-symmetric bis(oxazoline)-Cu(II) complexes, for example, have proven to be highly effective catalysts, affording dihydropyrans with high diastereo- and enantioselectivity. acs.org More recently, iron(III) salts have been employed as strong Lewis acid catalysts to activate dioxopyrrolidines for IED-HDA reactions with simple olefins, yielding bicyclic dihydropyran derivatives with excellent enantioselectivity (up to 99% ee). rsc.org

This reaction is a key step in domino sequences, often following a Knoevenagel condensation that generates the necessary electron-deficient diene in situ. acs.org This one-pot combination of reactions allows for the rapid assembly of complex dihydropyran structures from simple starting materials. acs.org

Intramolecular cyclization provides a direct route to the dihydropyran ring by forming a key carbon-oxygen bond within a single acyclic precursor. The intramolecular oxy-Michael reaction (or oxa-Michael addition) is a prominent example of this strategy. semanticscholar.org This reaction involves the conjugate addition of an internal hydroxyl group (an oxygen nucleophile) to an α,β-unsaturated ketone, ester, or other Michael acceptor within the same molecule. semanticscholar.orgacs.org

This method is particularly valuable for the stereoselective synthesis of substituted tetrahydropyrans and dihydropyrans. acs.org The cyclization can be promoted by either acid or base catalysts. semanticscholar.org For example, readily accessible primary-secondary diamines have been used as organocatalysts to achieve asymmetric intramolecular oxa-Michael reactions of α,β-unsaturated ketones, affording 2H-pyrans in good yields and with high enantioselectivities (up to 90% ee). acs.org

The transannular oxy-Michael reaction has been employed as a key step in the total synthesis of complex natural products like aspergillide C, a 14-membered macrolide containing a dihydropyran ring. rsc.org In this case, a 6-exo-trig cyclization of a macrocyclic precursor containing an allylic diol and an enoate functionality smoothly formed the embedded dihydropyran system. rsc.org

Reductive cyclization offers a unique pathway to dihydropyrans by combining a ring-forming event with a reduction step. A notable example is the titanocene-catalyzed reductive domino reaction, which has been used to prepare 6-fluoro-3,4-dihydro-2H-pyrans. organic-chemistry.org This process begins with a reaction between trifluoromethyl-substituted alkenes and epoxides, which generates gem-difluorobishomoallylic alcohols. organic-chemistry.org These intermediates can then be converted in a single subsequent step into the desired fluorinated dihydropyrans. organic-chemistry.org This type of domino reaction showcases the efficiency of modern synthetic methods, where multiple transformations occur sequentially in one pot to rapidly build molecular complexity.

Prins Reaction Derivatives

The Prins reaction, an acid-catalyzed electrophilic addition of an aldehyde or ketone to an alkene, stands as a potent and versatile methodology for constructing oxygen-containing heterocyclic compounds, particularly dihydropyran and tetrahydropyran rings. nih.govresearchgate.netwikipedia.org This reaction typically involves the condensation of a homoallylic alcohol with a carbonyl compound, promoted by either a Brønsted or Lewis acid, to generate an oxocarbenium ion intermediate. researchgate.netmdpi.com The subsequent intramolecular cyclization of this intermediate leads to the formation of the desired heterocyclic core. mdpi.comacs.org The final product outcome is highly dependent on reaction conditions such as temperature and the presence of nucleophiles. wikipedia.orgorganic-chemistry.org

A significant advancement in this area is the silyl-Prins cyclization, a variation that has proven highly effective for the stereoselective synthesis of functionalized dihydropyrans. mdpi.comnih.gov This methodology often utilizes vinylsilyl alcohols, which react with aldehydes in the presence of a Lewis acid promoter like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). mdpi.comnih.gov The reaction proceeds through a 6-endo-dig cyclization of an oxocarbenium ion, followed by a desilylation step to yield the dihydropyran product. mdpi.com A key advantage of this approach is the high degree of stereocontrol, which is attributed to the preferential pseudoequatorial conformation of substituents in the chair-like transition state, minimizing steric repulsion and typically yielding cis-2,6-disubstituted dihydropyrans with excellent selectivity. mdpi.comnih.gov

Catalytic Systems and Research Findings

Various catalytic systems have been developed to facilitate the Prins cyclization for dihydropyran synthesis, offering high yields and diastereoselectivity. Lewis acids such as iron halides, indium triflate (In(OTf)₃), and bismuth chloride (BiCl₃) have been successfully employed. nih.govnih.gov For instance, iron(III)-catalyzed Prins-type cyclizations provide direct access to dihydropyrans containing three stereocenters with complete diastereoselectivity. nih.gov Similarly, the use of a catalytic amount of In(OTf)₃ with an additive like trimethylsilyl halide can produce cis-4-halo-2,6-disubstituted tetrahydropyrans, successfully overcoming issues of epimerization. nih.gov

The silyl-Prins variant has been extensively studied, demonstrating broad substrate scope with compatibility for various functional groups on both the alcohol and aldehyde starting materials. nih.gov Research has shown that TMSOTf-promoted cyclization of (E)-vinylsilyl alcohols with a range of alkyl aldehydes furnishes the desired cis-2,6-disubstituted dihydropyrans in moderate to good yields. mdpi.com

The following table summarizes selected research findings on the synthesis of 2-Methyl-3,4-dihydro-2H-pyran derivatives via Prins and silyl-Prins cyclizations, highlighting the diversity of reactants and the high stereoselectivity achieved.

Starting AlkenolAldehydeCatalyst/PromoterProductYieldDiastereomeric Ratio (cis:trans)Reference
(E)-1-(trimethylsilyl)pent-1-en-4-olPhenylacetaldehydeTMSOTf(2R,6S)-6-benzyl-2-methyl-3,6-dihydro-2H-pyran70%>95:5 mdpi.com
(E)-1-(trimethylsilyl)hex-1-en-4-olIsovaleraldehydeTMSOTf(2R,6S)-2-ethyl-6-isobutyl-3,6-dihydro-2H-pyran65%>95:5 mdpi.com
(E)-1-(trimethylsilyl)pent-1-en-4-olCyclohexanecarbaldehydeTMSOTf(2R,6S)-6-cyclohexyl-2-methyl-3,6-dihydro-2H-pyran75%>95:5 mdpi.com
(E)-1-(trimethylsilyl)pent-1-en-4-olHydrocinnamaldehydeTMSOTf(2R,6S)-2-methyl-6-phenethyl-3,6-dihydro-2H-pyran68%>95:5 mdpi.com
Z-vinylsilyl alcohol2-(isobutyryloxy)acetaldehydeTMSOTf(2-(((2S,6R)-6-phenyl-3,6-dihydro-2H-pyran-2-yl)methoxy)ethyl) isobutyrate60%>95:5 nih.gov
Z-vinylsilyl alcoholmethyl 3,3-dimethoxypropionateTMSOTfmethyl 2-((2S,6R)-6-phenyl-3,6-dihydro-2H-pyran-2-yl)acetate55%>95:5 nih.gov

Reactivity and Mechanistic Investigations of the 2 Methyl 3,4 Dihydro 2h Pyran Ring System

Nucleophilic Reactions and Ring Transformations

The dihydropyran ring, particularly when substituted with activating groups like a β-carbonyl, becomes susceptible to a range of nucleophilic attacks that can lead to significant molecular restructuring.

Reactivity of β-Carbonyl-Substituted Dihydropyrans with Nucleophiles

Carbonyl-substituted dihydropyrans are versatile building blocks in organic synthesis due to the enhanced reactivity of the dihydropyran ring towards nucleophiles. researchgate.net The presence of a carbonyl group in the β-position creates multiple electrophilic centers within the molecule, making it a target for various nucleophilic reagents. researchgate.netclockss.org Specifically, 2H-pyran-2-ones possess three primary electrophilic sites vulnerable to nucleophilic attack: the C-2, C-4, and C-6 positions. clockss.org This reactivity profile makes these compounds valuable precursors for synthesizing a wide array of heterocyclic and carbocyclic systems. researchgate.net The interaction with nucleophiles is often selective, influenced by the nature of the nucleophile and the specific substitution pattern on the pyran ring. researchgate.net

Ring Opening and Recyclization Pathways

A common outcome of nucleophilic attack on activated dihydropyran systems, such as pyran-2-ones, is the opening of the heterocyclic ring. clockss.orgresearchgate.net This process typically yields a flexible open-chain intermediate that can subsequently undergo recyclization. clockss.org For instance, the reaction of non-fused 2H-pyran-2-ones with hydrazine (B178648) hydrate (B1144303) leads to the opening of the lactone ring. The resulting intermediate is then capable of cyclizing to form new heterocyclic structures, such as 3-hydrazino-2,3,4,5-tetrahydropyridazine derivatives. clockss.org These transformations highlight the utility of the dihydropyran ring as a latent synthon for constructing different heterocyclic frameworks. The specific pathway of recyclization depends on the functional groups present in the intermediate and the reaction conditions. clockss.orgresearchgate.net

Addition-Cyclization Reactions

Addition-cyclization reactions represent a key strategy for the synthesis of dihydropyran rings. One notable example is the silyl-Prins cyclization, which can produce cis-2,6-disubstituted dihydropyrans. mdpi.com This process involves a tandem reaction sequence where a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), promotes both the formation of an oxocarbenium intermediate and a subsequent 6-endo-dig cyclization, followed by desilylation to yield the final dihydropyran product. mdpi.com Another important class of reactions for constructing the dihydropyran skeleton is the hetero-Diels-Alder reaction. organic-chemistry.orgnih.gov In these [4+2] cycloadditions, α,β-unsaturated carbonyl compounds act as heterodienes, reacting with electron-rich olefins (heterodienophiles) to form the 3,4-dihydro-2H-pyran ring with high regio- and diastereoselectivity. organic-chemistry.orgnih.gov

Thermal Decomposition Studies of Dihydropyran Derivatives

The thermal stability and decomposition mechanisms of dihydropyran derivatives have been the subject of detailed kinetic and computational studies, revealing the influence of structure on reactivity.

Concerted Mechanisms and Transition State Analysis

The thermal decomposition of 3,6-dihydro-2H-pyran and its derivatives in the gas phase is understood to proceed through a homogeneous, unimolecular, first-order retro-Diels-Alder reaction. mdpi.comrsc.org Computational studies, utilizing density functional theory (DFT), have confirmed that this decomposition occurs via a concerted mechanism involving a six-membered cyclic transition state. mdpi.comresearchgate.netresearchgate.net In this transition state, electron movement within the ring facilitates simultaneous bond formation and cleavage. mdpi.com For the parent 3,6-dihydro-2H-pyran, this process yields formaldehyde (B43269) and 1,3-butadiene. mdpi.comrsc.org

Analysis of the transition state reveals a highly asymmetric and slightly polar activated complex. mdpi.comresearchgate.net The breaking of the O1-C6 bond is significantly more advanced than the cleavage of the C2-C3 bond. mdpi.comresearchgate.net This asynchronicity results in the development of a partial negative charge on the oxygen atom and a partial positive charge on the C2 carbon atom in the transition state. mdpi.com

Substituent Effects on Thermal Stability

The thermal stability of the dihydropyran ring is significantly influenced by the presence and position of substituent groups. mdpi.com Computational studies have shown that methyl substituents at the 2, 4, and 6 positions of the 3,6-dihydro-2H-pyran ring decrease the activation free energy (ΔG≠) of the thermal decomposition reaction, thereby reducing the thermal stability of the molecule. mdpi.comresearchgate.netdntb.gov.ua

The stabilizing effect of these substituents on the transition state is most pronounced at the C2 position, followed by the C6 and C4 positions. mdpi.com For example, the calculated activation free energy for the decomposition of unsubstituted 3,6-dihydro-2H-pyran (DHP) is 196 kJ·mol⁻¹, which decreases to 190 kJ·mol⁻¹ for 4-methyl-3,6-dihydro-2H-pyran (MDHP) and further to 183 kJ·mol⁻¹ for 2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP). mdpi.com A single methyl group at the 2-position (2-methyl-3,6-dihydro-2H-pyran) lowers the ΔG≠ to 182 kJ·mol⁻¹. mdpi.com This trend indicates that substituent groups facilitate the thermal decomposition by stabilizing the activated complex. mdpi.com

Calculated Kinetic Parameters for the Thermal Decomposition of Dihydropyran Derivatives at 600 K mdpi.com
CompoundAbbreviationActivation Free Energy (ΔG) (kJ·mol−1)Activation Energy (Ea) (kJ·mol−1)
3,6-dihydro-2H-pyranDHP196213
4-methyl-3,6-dihydro-2H-pyranMDHP190208
2-methyl-3,6-dihydro-2H-pyran-182202
2,6-dimethyl-3,6-dihydro-2H-pyranDMDHP183202

Disproportionation Reactions (e.g., Cannizzaro Reaction)

Disproportionation reactions are a class of redox reactions where a single reactant is simultaneously oxidized and reduced to form two different products. A classic example is the Cannizzaro reaction, which involves the base-induced disproportionation of two molecules of a non-enolizable aldehyde (an aldehyde lacking an alpha-hydrogen) to produce a primary alcohol and a carboxylic acid. wikipedia.orgbyjus.com

The mechanism of the Cannizzaro reaction begins with the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of an aldehyde molecule. This results in the formation of a tetrahedral intermediate. pharmaguideline.compurechemistry.org This intermediate then transfers a hydride ion to a second aldehyde molecule, which is thereby reduced to an alkoxide. The original aldehyde molecule is oxidized to a carboxylic acid. allen.in Finally, a proton exchange between the alkoxide and the carboxylic acid yields the final alcohol and carboxylate salt products. wikipedia.org

While specific studies on 2-methyl-3,4-dihydro-2H-pyran-2-carbaldehyde are not extensively detailed in available literature, the principles of the Cannizzaro reaction are directly applicable. For a Cannizzaro reaction to occur, the aldehyde must not have any hydrogen atoms on the alpha-carbon, preventing enolate formation and subsequent aldol (B89426) condensation. allen.in A derivative such as 2-methyl-3,4-dihydro-2H-pyran-2-carbaldehyde fits this criterion, as the alpha-carbon (the C2 position of the pyran ring) is quaternary.

Research on analogous compounds, such as 2,5-diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde, has been conducted to investigate this reaction. Quantum-chemical modeling of its disproportionation in ethanol (B145695) has provided detailed mechanistic insights, which are discussed in the following sections. researchgate.net

Computational Chemistry and Mechanistic Elucidation

Computational chemistry has become an indispensable tool for understanding the intricate details of reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone. dntb.gov.ua For the 2-methyl-3,4-dihydro-2H-pyran ring system, computational approaches like Density Functional Theory (DFT) and other quantum-chemical models are used to investigate reaction pathways, model reactivity, and predict outcomes. rsc.orgorganic-chemistry.org

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. It is widely employed to map out reaction pathways, determine the geometries of transition states, and calculate the activation energies associated with a chemical transformation. nih.gov

In the context of dihydropyran systems, DFT calculations have been instrumental in elucidating reaction mechanisms. For instance, DFT has been used in combination with experimental studies to gain mechanistic insights into the synthesis of substituted pyrans. organic-chemistry.org Computational analysis of dihydropyrano[4,3-b]pyran derivatives using DFT at the B3LYP/6–311++G (d,p) level of theory has been performed to examine reactivity and stability descriptors, such as the energies of the highest occupied molecular orbitals (HOMO) and lowest unoccupied molecular orbitals (LUMO). nih.gov These calculations help in understanding the electronic properties and reactivity of the molecules. nih.gov By modeling the entire energy profile of a reaction, DFT can identify the most favorable pathway, explaining why certain products are formed over others.

Quantum-Chemical Modeling of Reactivity

Quantum-chemical modeling provides a framework for understanding and predicting the chemical reactivity of molecules. core.ac.uk These models can clarify the roles of various reactants and intermediates and assess their relative stabilities. diva-portal.org

A significant example within the dihydropyran family is the quantum-chemical study of the Cannizzaro reaction mechanism for 2,5-diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde. researchgate.net In this study, the geometry of the reactants and transition states was optimized using the semiempirical RM1 method, and the heats of formation were calculated. The modeling revealed two potential reaction pathways for the crucial hydride transfer step, depending on the spatial arrangement of the reacting molecules. researchgate.net The first stage involves the reaction of the aldehyde with a hydroxide anion to form an alkoxy ion intermediate. researchgate.net This type of detailed modeling allows for a comparison between theoretical predictions and experimental data, validating the proposed mechanisms.

Calculated Heats of Formation (ΔHf) for the Cannizzaro Reaction of 2,5-diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde
State/SpeciesDescriptionCalculated ΔHf (kJ/mol)
Aldehyde (1) + HO⁻ (2)Initial Reagents-480.1
Alkoxy ion (3)Intermediate-644.8
Transition State (4)One-Center Hydride Transfer-1014.2
Transition State (5)Two-Center Hydride Transfer-1033.0
Products (8 + 9)Final Products (Alcohol + Carboxylate)-1163.7

Data sourced from a quantum-chemical study on the disproportionation of 2,5-diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde. researchgate.net

Analysis of Activated Complexes and Electronic Density

The analysis of activated complexes (transition states) and the distribution of electronic density provides deep insights into how chemical bonds are formed and broken during a reaction. nih.gov Visualizing the electron density changes along a reaction pathway offers an intuitive picture of the concerted or asynchronous motion of electrons. researchgate.net

In the quantum-chemical study of the Cannizzaro reaction of the dihydropyran aldehyde, two different transition states for the hydride transfer were identified. researchgate.net

One-center interaction: This pathway involves the formation of a transition state with a one-center hydride transfer (C–H···C).

Two-center interaction: An alternative, more stable cyclic intermediate state involves a two-center interaction.

Analysis of these activated complexes revealed changes in the electronic charge at specific atoms. For example, during the hydride transfer, a decrease in the negative charge at the transferring carbon atom and an increase at the receiving carbon atom was observed. researchgate.net This detailed electronic analysis is crucial for understanding the flow of electrons and the fundamental nature of the reaction mechanism.

Regioselectivity and Stereoselectivity Predictions

Computational chemistry is a valuable tool for predicting the regioselectivity and stereoselectivity of organic reactions, which is a critical aspect of synthesis planning. nih.govrsc.org By calculating the activation energies for all possible pathways leading to different isomers, researchers can predict the major product of a reaction without extensive experimental work. rsc.org

While specific computational studies predicting the regioselectivity for the 2-methyl-3,4-dihydro-2H-pyran system are not prominently available, the principles are widely applied in organic synthesis. dntb.gov.ua For complex molecules, where multiple reaction sites may appear to have similar reactivity, predictive models are particularly useful. nih.gov The synthesis of substituted dihydropyrans often involves reactions where controlling the stereochemistry is essential. For example, diastereoselective ring-rearrangement metathesis has been used to control the stereochemistry of all-carbon quaternary centers in related cyclic systems. researchgate.net Computational models can rationalize these observed selectivities by comparing the energies of the diastereomeric transition states, thereby guiding the design of more efficient and selective synthetic routes.

Ring-Rearrangement Metathesis (RRM) in Dihydropyran Systems

Ring-Rearrangement Metathesis (RRM) is a powerful cascade reaction that combines multiple metathesis processes, such as Ring-Opening Metathesis (ROM) and Ring-Closing Metathesis (RCM), in a single operation. researchgate.net This methodology is highly effective for rapidly constructing complex molecular frameworks that would be challenging to assemble through conventional methods. researchgate.net The reaction typically involves the interaction of an endocyclic double bond of a cycloolefin with an exocyclic alkene. researchgate.net

In dihydropyran systems, RRM has been studied for the synthesis of complex heterocycles, including non-classical saccharides. researchgate.net The process allows for the rearrangement of dihydropyrans that have appended olefinic chains. A study on the RRM of 3,6-dialkoxy-3,6-dihydro-2H-pyrans described the first sequence of RCM–ROM–RCM using a non-strained heterocycle as the relay component. researchgate.net

The outcome of the RRM reaction is highly dependent on the nature and relative configuration of the substituents on the starting dihydropyran system. researchgate.net Furthermore, the site where the metathesis cascade is initiated is crucial for a productive reaction to occur. researchgate.net This highlights the complexity and tunability of RRM, making it a versatile tool in the synthesis of novel dihydropyran-containing structures.

Advanced Functionalization and Derivatization Strategies for 2 Methyl 3,4 Dihydro 2h Pyran Compounds

Stereoselective and Regioselective Derivatization

Achieving stereoselectivity and regioselectivity in the derivatization of 2-methyl-3,4-dihydro-2H-pyran and related structures is essential for synthesizing specific isomers of biologically active molecules. The inherent asymmetry, particularly at the C2 position bearing the methyl group, can influence the outcome of reactions at other sites, such as the C5-C6 double bond.

A key strategy involves the ring-expansion of monocyclopropanated furans, which can be synthesized in diastereo- and enantiomerically pure forms. nih.gov This method leads to highly functionalized dihydro-2H-pyran derivatives. The selective cleavage of an unactivated endocyclic cyclopropane (B1198618) C-C bond is achieved through a cyclopropylcarbinyl cation rearrangement, yielding versatile building blocks for drug synthesis. nih.gov For instance, the reaction conditions can be optimized to favor the desired pyran derivative, as demonstrated by the use of K2CO3 as a non-nucleophilic base, which suppresses side reactions and improves yield. nih.gov

Another approach is the silyl-Prins cyclization, which has been used for the diastereoselective synthesis of cis-2,6-disubstituted dihydropyran derivatives. mdpi.com This method allows for the controlled formation of specific diastereomers, which is critical for structure-activity relationship studies in drug discovery. The reaction of certain vinylsilyl alcohols with various aldehydes can proceed with moderate to high diastereoselectivity, yielding the corresponding cis-dihydropyran products.

The table below summarizes the optimization of reaction conditions for the stereoselective synthesis of a dihydropyran derivative.

EntryAdditive/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
1NoneMeOH1000.575 nih.gov
2K₂CO₃MeOH1000.595 nih.gov
3K₂CO₃MeOHReflux676 nih.gov
4DBUMeOH1000.592 nih.gov

Post-Synthesis Modification and Chemical Transformations

Once the dihydropyran ring is formed, a variety of post-synthesis modifications can be employed to introduce further complexity and functionality. These transformations include oxidation, reduction, and substitution reactions, which take advantage of the reactivity of the enol ether moiety and the double bond.

The double bond in the 2-methyl-3,4-dihydro-2H-pyran ring is susceptible to oxidation. For example, derivatives of the related 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), a compound formed in the Maillard reaction, have been synthesized to study their antioxidant properties. nih.gov These studies involve evaluating the ability of the compounds to scavenge various free radicals, indicating that the dihydropyran ring can undergo oxidation under these conditions. nih.gov A more direct synthetic application is the oxidation of alcohol functionalities attached to the dihydropyran ring. For instance, (R)-3,4-dihydro-2H-pyran-2-methanol can be oxidized to the corresponding aldehyde, (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde, using reagents like 2-iodoxybenzoic acid (IBX) or a combination of (diacetoxyiodo)benzene (B116549) (BAIB) and TEMPO. nih.gov This transformation is a key step in the synthesis of potent adenosine (B11128) A2A and A3 receptor agonists. nih.gov

Reduction reactions typically target the C=C double bond within the dihydropyran ring, leading to the formation of the corresponding saturated tetrahydropyran (B127337) derivative. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere is a common method to achieve this transformation. The stereochemical outcome of the hydrogenation can often be directed by existing stereocenters on the ring, such as the methyl group at the C2 position. The reduction of functional groups attached to the ring is also a viable strategy. For example, the cyanohydrin derived from dihydro-2-(p-methoxyphenyl)-2-methyl-2H-pyran-3(4H)-one can be reduced to afford an amino alcohol, demonstrating the compatibility of the dihydropyran ring with reducing agents used for other functional groups. researchgate.net

The enol ether functionality of 3,4-dihydro-2H-pyrans makes them reactive towards electrophiles. The addition of hydrohalic acids across the double bond forms 2-halotetrahydropyrans. sigmaaldrich.com The halogen at the 2-position is particularly reactive and can be displaced by various nucleophiles. For example, reaction with Grignard reagents can produce 2-alkyltetrahydropyrans, effectively achieving a substitution at the C2 position. sigmaaldrich.com While these examples pertain to the parent dihydropyran, the principles apply to the 2-methyl derivative, where the methyl group would influence the reactivity and stereoselectivity of such substitutions.

Control over stereochemistry is paramount in modern organic synthesis. An efficient diastereoselective approach for synthesizing functionalized 3,4-dihydro-2H-pyran-4-carboxamides has been developed from the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes in an acidic medium. nih.gov This process involves a crucial diastereoselective formation of a 2,7-dioxabicyclo[3.2.1]octane intermediate. nih.gov Subsequent acid-catalyzed transformations, including the addition of water and dehydration, lead to the final dihydropyran product. nih.gov The ability to control the formation of specific diastereomers in this manner is a form of functionalization where the stereochemical outcome is set during the reaction cascade. Further functionalization can be achieved by transforming the resulting carboxamide and cyano groups.

Construction of Fused Polycyclic Dihydropyran Systems

The dihydropyran ring can serve as a foundational element for the construction of more complex fused polycyclic systems. These strategies often involve intramolecular reactions that build additional rings onto the dihydropyran scaffold.

One powerful method is the intramolecular Heck reaction. espublisher.com This palladium-catalyzed reaction can be used to form a new ring by coupling a vinyl or aryl halide with the double bond of the dihydropyran. For example, O-allylated ethers containing a bromoaryl group can undergo intramolecular cyclization followed by β-H elimination to afford fused pyran rings. espublisher.com By modifying the substrate, such as using an O-methallylated ether, the reaction can proceed through a C–H bond activation pathway to generate tetracyclic pyran systems. espublisher.com

Another strategy involves designing molecules that can undergo sequential ring-forming reactions. A multi-step synthesis has been developed to create novel pyrano[4,3-b]pyran-5(4H)-ones. nih.gov This process starts with the construction of a dihydropyran ring, which is then functionalized through reactions like Sonogashira coupling. A subsequent iodocyclization step constructs the fused pyranone moiety, and further palladium-mediated C-C bond-forming reactions can be used to add diversity at specific positions of the fused system. nih.gov These approaches demonstrate the utility of the dihydropyran core as a template for building complex, fused heterocyclic architectures.

The table below provides examples of substrates used in the construction of fused pyran rings via intramolecular Heck reaction.

EntrySubstrateProductYield (%)Reference
11-Allyloxy-2-bromobenzene2,3-Dihydro-4H-benzo[b]pyran75 espublisher.com
21-Allyloxy-2-bromo-4-methylbenzene6-Methyl-2,3-dihydro-4H-benzo[b]pyran78 espublisher.com
31-Allyloxy-2-bromo-4-methoxybenzene6-Methoxy-2,3-dihydro-4H-benzo[b]pyran80 espublisher.com
42-Allyloxymethyl-1-bromonaphthalene2,3-Dihydronaphtho[1,2-b]pyran70 espublisher.com

Spectroscopic and Advanced Analytical Characterization in Dihydropyran Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of 2-Methyl-3,4-dihydro-2H-pyran in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides unambiguous information about the chemical environment of each atom.

Proton NMR (¹H-NMR) spectroscopy for 2-Methyl-3,4-dihydro-2H-pyran reveals the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. The chiral center at the C2 position renders the two protons on the C3 methylene (B1212753) group diastereotopic, meaning they are chemically non-equivalent and can exhibit different chemical shifts and coupling patterns. The expected chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

The anticipated proton signals for the compound are as follows:

A doublet signal for the three protons of the methyl group (CH₃) at the C2 position, coupled to the single proton at C2.

A multiplet for the methine proton (CH) at the C2 position, coupled to the methyl protons and the two diastereotopic protons at C3.

Two distinct multiplets for the two **diastereotopic methylene protons (CH₂) ** at the C3 position.

A multiplet for the two **methylene protons (CH₂) ** at the C4 position, which couples to the vinylic proton at C5.

A multiplet for the vinylic proton (C=CH) at the C5 position.

A multiplet for the vinylic proton (C=CH) at the C6 position, adjacent to the ring oxygen.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
-CH₃ (at C2)~1.1-1.3Doublet (d)3H
-CH- (at C2)~3.7-3.9Multiplet (m)1H
-CH₂- (at C3)~1.6-2.0Multiplet (m)2H
-CH₂- (at C4)~2.0-2.2Multiplet (m)2H
=CH- (at C5)~4.6-4.8Multiplet (m)1H
=CH- (at C6)~6.3-6.5Multiplet (m)1H

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information on the carbon skeleton of the molecule. For 2-Methyl-3,4-dihydro-2H-pyran, six distinct signals are expected, corresponding to the six carbon atoms in unique chemical environments. The chemical shifts are indicative of the hybridization (sp³, sp²) and the nature of attached atoms (e.g., oxygen).

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Carbon Type
-CH₃ (at C2)~20-25Primary (sp³)
-CH₂- (at C3)~28-33Secondary (sp³)
-CH₂- (at C4)~21-26Secondary (sp³)
-CH- (at C2)~70-75Tertiary (sp³)
=CH- (at C5)~100-105Tertiary (sp²)
=CH- (at C6)~140-145Tertiary (sp²)

Given the presence of a stereocenter at the C2 position, 2-Methyl-3,4-dihydro-2H-pyran exists as a pair of enantiomers. NMR spectroscopy is a primary technique for determining the enantiomeric excess (ee) or diastereomeric ratio (dr) of chiral compounds.

Direct NMR analysis of enantiomers in an achiral solvent will not show separate signals, as they are isochronous. To achieve spectral differentiation, a chiral environment must be introduced. This is typically accomplished in two ways:

Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a chiral agent to form a mixture of diastereomers. Diastereomers have different physical properties and are non-isochronous, resulting in separate, distinguishable signals in the NMR spectrum. The integration of these distinct signals allows for the direct calculation of the diastereomeric ratio.

Chiral Solvating Agents (CSAs): The enantiomeric mixture is dissolved in a chiral solvent or with a chiral additive (a shift reagent) that forms transient, rapidly equilibrating diastereomeric complexes. This association induces small but measurable differences in the chemical shifts of the corresponding nuclei in the two enantiomers, allowing for their quantification via integration.

For mixtures containing multiple stereocenters, resulting in diastereomers, NMR can often be used for direct analysis without chiral additives. If the diastereomers have sufficiently different conformations, specific protons near the stereocenters will exhibit unique chemical shifts. The diastereomeric ratio can then be determined by integrating these well-resolved, non-overlapping signals in the ¹H-NMR spectrum. Advanced techniques, such as band-selective pure shift NMR, can be employed to simplify complex spectra by collapsing multiplets into singlets, which greatly improves resolution and allows for accurate integration even when chemical shift differences are small.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of 2-Methyl-3,4-dihydro-2H-pyran is characterized by absorptions corresponding to its key structural features: the ether linkage, the carbon-carbon double bond, and the aliphatic carbon-hydrogen bonds.

Vibrational ModeExpected Absorption Range (cm⁻¹)Intensity
C(sp²)-H Stretch (vinylic)3000-3100Medium
C(sp³)-H Stretch (aliphatic)2850-2960Strong
C=C Stretch (alkene)1640-1680Medium
C-O-C Stretch (asymmetric, ether)1200-1260Strong
C-O Stretch (ether)1050-1150Strong

The spectrum provides a unique "fingerprint" for the molecule, confirming the presence of the dihydropyran ring and the methyl substituent, while also verifying the absence of other functional groups, such as hydroxyl (-OH) or carbonyl (C=O).

X-ray Diffraction (XRD) for Single Crystal Structural Elucidation

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and conformational details. While a crystal structure for 2-Methyl-3,4-dihydro-2H-pyran itself is not publicly available, analysis of closely related derivatives provides significant insight into the expected structural features of the dihydropyran ring.

A study on 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid provides a valuable model. The X-ray diffraction analysis established that the dihydropyran ring in this molecule adopts a conformation that deviates from planarity, which is characteristic of such unsaturated six-membered rings. This type of analysis reveals the precise spatial orientation of each substituent on the ring.

Key crystallographic data from the analysis of this derivative illustrate the level of detail obtained from an XRD experiment:

Crystallographic Data for 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid
ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)6.308
b (Å)8.540
c (Å)8.878
α (°)84.33
β (°)84.86
γ (°)70.26
Volume (ų)447.13

Such data allows for the unequivocal determination of the relative stereochemistry and solid-state conformation, which for the dihydropyran ring is often a half-chair or envelope form.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and the chemical and electronic states of atoms within the top 1-10 nanometers of a material's surface. While not a conventional method for the bulk structural characterization of a low-molecular-weight organic compound like 2-Methyl-3,4-dihydro-2H-pyran, XPS would be a highly relevant technique for studying its interactions in specific contexts, such as in polymer science or surface chemistry.

If 2-Methyl-3,4-dihydro-2H-pyran were, for example, polymerized or grafted onto a surface, XPS could provide critical information:

Elemental Composition: It would confirm the presence of carbon and oxygen on the surface, and their relative atomic concentrations could be quantified.

Chemical State Analysis: High-resolution scans of the C 1s and O 1s core levels would reveal the different bonding environments. The C 1s spectrum could be deconvoluted into separate peaks corresponding to the different types of carbon atoms: C-C/C-H (aliphatic), C=C (vinylic), and C-O (ether). The binding energy of each peak is a signature of its chemical state, providing direct evidence of the molecule's functional groups on the surface. Similarly, the O 1s spectrum would confirm the presence of the C-O-C ether linkage.

This technique is particularly valuable for confirming successful surface modification or for analyzing the surface degradation of materials derived from dihydropyran compounds.

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Analysis (EDX) for Morphology and Elemental Composition

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials at a microscopic level. When coupled with Energy Dispersive X-ray Analysis (EDX), it also allows for the determination of the elemental composition of the sample. In the context of dihydropyran research, SEM and EDX are not typically used to analyze the liquid compound 2-methyl-3,4-dihydro-2H-pyran itself, but rather solid materials associated with its synthesis or application.

For instance, these techniques are instrumental in characterizing heterogeneous catalysts used in the synthesis of dihydropyran derivatives. SEM analysis can reveal the particle size, shape, and surface texture of a catalyst, while EDX can confirm the presence and distribution of active metals or support materials. In a study on the synthesis of 1,4-dihydropyran derivatives, SEM was used to characterize the homogenous morphology and narrow particle size distribution of a novel Tantalum-based Metal-Organic Framework (Ta-MOF) catalyst. nih.gov

Similarly, if 2-methyl-3,4-dihydro-2H-pyran is used as a monomer for polymerization, SEM and EDX would be critical for studying the morphology and elemental makeup of the resulting polymer. These methods are also part of a suite of characterization tools, alongside techniques like X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR), for a comprehensive analysis of solid-state materials in dihydropyran-related research. nih.govnih.gov

Thermal Analysis Techniques (TG, DSC)

Thermal analysis techniques are essential for determining the thermal stability and phase behavior of chemical compounds. The two most common methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. particletechlabs.com It provides information on thermal stability, decomposition temperatures, and the composition of multi-component systems. iitk.ac.in A TGA curve plots mass percentage against temperature, with mass loss steps indicating events like evaporation or decomposition. netzsch.com

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. labmanager.com This technique is used to determine thermal events such as melting, crystallization, and glass transitions. xrfscientific.com The resulting DSC curve shows endothermic (heat absorbing) or exothermic (heat releasing) peaks corresponding to these transitions.

Research into the thermal decomposition of dihydropyran compounds reveals insights into their stability. Computational studies, supported by experimental data, have shown that methyl substituents on the dihydropyran ring can influence the activation energy of thermal decomposition. mdpi.com For example, the presence of methyl groups, particularly at the 2 and 6 positions, tends to decrease the activation free energy, favoring thermal decomposition. mdpi.comresearchgate.net

CompoundTemperature Range (°C)Activation Energy (Ea) (kJ·mol⁻¹)
3,4-dihydro-2H-pyran316–389219.4
6-methyl-3,4-dihydro-2H-pyran330–370214.2
2-ethoxy-3,4-dihydro-2H-pyran288–355202.1
4-methyl-3,6-dihydro-2H-pyran311–361209.5
cis-2,6-dimethyl-3,6-dihydro-2H-pyran300–351196.3

This table presents experimental data on the thermal decomposition of various dihydropyran derivatives, illustrating how substitutions on the pyran ring affect their thermal stability. Data sourced from literature on kinetic studies. researchgate.net

Elemental Analysis (CHN, S)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This method is crucial for verifying the empirical formula of a newly synthesized compound. The experimentally determined percentages are compared against the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity.

In the synthesis of novel dihydropyran derivatives, elemental analysis serves as a standard characterization step to confirm that the target molecule has been successfully created. For example, in the synthesis of various monoarylidene derivatives of pyran-4-one, elemental analysis was used to confirm their composition. sharif.edu

Compound DerivativeMolecular FormulaElementCalculated (%)Found (%)
(E)-3-(Furan-2-ylmethylene)dihydro-2H-pyran-4(3H)-oneC₁₀H₁₀O₃C67.4166.89
H5.665.55
(E)-3-(4-Methoxybenzylidene)dihydro-2H-pyran-4(3H)-oneC₁₃H₁₄O₃C71.5471.21
H6.476.55
Methyl 4-((4-oxodihydro-2H-pyran-3(4H)-ylidene)methyl)benzoateC₁₄H₁₄O₄C68.2868.15
H5.735.78
Methyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylateC₁₇H₁₈N₂O₅C61.8161.82
H5.495.52
N8.488.45

This table showcases representative elemental analysis data for several complex dihydropyran derivatives, demonstrating the close correlation between calculated and experimentally found values that confirms the successful synthesis of the target structures. nih.govsharif.edu

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique used to separate, identify, and quantify each component in a mixture. It is widely employed for assessing the purity of compounds like 2-methyl-3,4-dihydro-2H-pyran.

In a typical HPLC analysis for a dihydropyran analog, a reverse-phase (RP) column is used. The separation is achieved by passing a pressurized liquid solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). The components of the sample separate based on their differential interactions with the two phases.

For instance, a method for analyzing 2-Methoxy-3,4-dihydro-2H-pyran uses a Newcrom R1 reverse-phase column with a mobile phase consisting of acetonitrile (B52724) and water, with phosphoric acid as an additive. sielc.com This method is scalable and can be used not only for purity checks but also for the preparative separation to isolate impurities. sielc.com

ParameterCondition for Dihydropyran Analysis
TechniqueReverse Phase (RP) HPLC
ColumnNewcrom R1
Mobile PhaseAcetonitrile (MeCN) and Water with Phosphoric Acid
ApplicationPurity assessment, Isolation of impurities

This table summarizes a typical set of HPLC conditions for the analysis of dihydropyran compounds, based on established methods for close structural analogs. sielc.comsielc.com

For chiral molecules like 2-methyl-3,4-dihydro-2H-pyran, which can exist as two non-superimposable mirror images (enantiomers), HPLC is also critical for assessing enantiomeric purity . This is accomplished using a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation. Determining the ratio of enantiomers is vital in fields like pharmaceuticals, where one enantiomer may have desired therapeutic effects while the other could be inactive or harmful.

Applications of 2 Methyl 3,4 Dihydro 2h Pyran and Its Derivatives in Complex Molecule Synthesis

Precursors for Natural Product Total Synthesis

The dihydropyran moiety is a common structural motif found in numerous natural products, including macrocyclic antibiotics and C-glycosides. nih.gov Consequently, derivatives of 2-methyl-3,4-dihydro-2H-pyran serve as crucial intermediates in the total synthesis of these complex molecules. The strategic incorporation of this pyran ring allows for the stereocontrolled introduction of oxygen-containing heterocycles, which is a frequent challenge in the synthesis of natural products.

A notable example is the use of a (2R,3S)-2,3-dimethyl-3,4-dihydro-2H-pyran derivative in an improved synthesis of a key intermediate for the total synthesis of (+)-milbemycin β3. The synthesis involved the nucleophilic cleavage of an oxirane by an organocuprate derived from the metallation of the dihydropyran derivative. This key step highlights the utility of chiral dihydropyrans in constructing complex stereocenters within natural product frameworks.

Construction of Non-Classical Saccharides

Derivatives of 2-methyl-3,4-dihydro-2H-pyran are valuable precursors in the synthesis of non-classical saccharides, which are carbohydrate analogues with modified structures and potentially novel biological activities. One approach involves the synthesis of carbohydrate-fused pyrano[3,2-c]quinolone libraries. nih.gov This is achieved through a microwave-assisted pyrrolidine-AcOH catalyzed intramolecular Knoevenagel condensation/electrocyclization (IMKC) of formyl galactal or formyl glucal with 4-hydroxyquinolones. nih.gov These reactions produce complex heterocyclic systems that merge carbohydrate and quinolone scaffolds, offering a pathway to novel bioactive compounds. The synthesis of these fused pyran systems demonstrates the versatility of dihydropyran precursors in creating diverse and complex molecular architectures that mimic or deviate from classical saccharide structures.

Synthesis of Chiral Polycyclic Scaffolds

The construction of chiral polycyclic scaffolds is a significant area of synthetic chemistry, and derivatives of 2-methyl-3,4-dihydro-2H-pyran have been employed in developing methodologies to access these complex structures. While much of the research has focused on 4H-pyran scaffolds, the underlying principles can be extended to 2H-pyran systems. Organocatalytic cascade reactions have been developed to construct structurally complex chiral polycyclic 4H-pyran scaffolds with high yields and excellent stereoselectivities. These reactions often involve a Michael addition, nucleophilic addition, isomerization, and an oxa-nucleophilic attack, demonstrating the potential for creating multiple stereocenters in a single transformation.

Furthermore, chiral bifunctional squaramide catalysts have been utilized in the enantioselective formal [3+3] annulation of 4-hydroxy-2H-pyrano-[2',3':4,5]pyrano[2,3-c]pyrazole-2,5(7H)-diones with (E)-2-nitroallyl acetates. This methodology provides an efficient route to the stereocontrolled construction of fused polycyclic 3,4-dihydropyrano[4,3-b]pyran-5(2H)-one scaffolds, highlighting the potential for creating intricate polycyclic systems from dihydropyran-related starting materials.

Building Blocks for Advanced Organic Molecules

The reactivity of the enol ether in 2-methyl-3,4-dihydro-2H-pyran makes it a valuable building block for a variety of advanced organic molecules. It can participate in a range of chemical transformations, including cycloadditions and reactions with nucleophiles, to generate more complex molecular frameworks.

Intermediates in the Synthesis of Heterocycles

While 2-methyl-3,4-dihydro-2H-pyran is itself a heterocycle, it also serves as an intermediate in the synthesis of other heterocyclic systems. For instance, substituted 2H-furo[3,2-b]pyran-2-ones, which can be derived from dihydropyran precursors, have been shown to react with various nitrogen-containing nucleophiles. beilstein-journals.orgnih.gov The reaction with aliphatic amines leads to 2H-furo[3,2-b]pyran-2,7(3H)-diones bearing an exocyclic enamine moiety. beilstein-journals.orgnih.gov In contrast, interaction with dinucleophiles such as hydrazines results in a recyclization process, opening the furan ring to form substituted pyrazol-3-ones containing an allomaltol fragment. beilstein-journals.orgnih.gov This demonstrates the utility of dihydropyran-derived scaffolds in accessing different classes of nitrogen-containing heterocycles. mdpi.com Additionally, the synthesis of sulfur-containing heterocycles is an area of interest in medicinal chemistry, and while direct examples starting from 2-methyl-3,4-dihydro-2H-pyran are not extensively documented, the reactivity of the dihydropyran ring suggests potential for its use in constructing S-heterocycles. chemistryviews.orgnih.gov

Dienophiles in Multicomponent Reactions

In the context of multicomponent reactions, particularly Diels-Alder reactions, derivatives of 2-methyl-3,4-dihydro-2H-pyran, such as 2,2-dimethyl-2H-pyrans, have been demonstrated to act as electron-rich dienes. acs.org These compounds participate in sequential Diels-Alder/retro-Diels-Alder (DA/rDA) domino processes to generate aromatic platforms. acs.org For example, their reaction with dienophiles like dimethyl acetylenedicarboxylate leads to the formation of polysubstituted aromatic compounds. acs.org While the primary role of 2H-pyran derivatives in these cycloadditions is that of a diene, the general reactivity of the double bond in 3,4-dihydro-2H-pyran allows it to act as a dienophile in hetero-Diels-Alder reactions with electron-rich dienes, although this is less commonly exploited. The Diels-Alder reaction is a powerful tool for the formation of six-membered rings, and the specific electronic properties of the diene and dienophile determine the reaction's facility. masterorganicchemistry.com

Precursors for Carbohydrate Compounds

2-Methyl-3,4-dihydro-2H-pyran and its derivatives are valuable precursors for the synthesis of carbohydrate compounds, particularly C-glycosides. nih.govresearchgate.net C-glycosides are carbohydrate analogues in which the anomeric hydroxyl group is replaced by a carbon-carbon bond, leading to increased stability towards enzymatic hydrolysis. The synthesis of these compounds is a significant area of carbohydrate chemistry, and dihydropyrans provide a convenient entry point to these structures. rsc.org For instance, the addition of carbon nucleophiles to the anomeric position of appropriately functionalized dihydropyran derivatives is a key strategy for the formation of the C-glycosidic bond. Furthermore, the use of carbohydrate-derived building blocks in combination with dihydropyran structures allows for the synthesis of novel carbohydrate-small molecule hybrids with potential applications in medicinal chemistry. nih.gov Glycals, which are cyclic enol ethers derived from monosaccharides, share structural similarities with 2-methyl-3,4-dihydro-2H-pyran and are widely used as versatile intermediates in carbohydrate synthesis. rroij.com

Development of Chiral Scaffolds and Auxiliaries in Asymmetric Synthesis

The inherent chirality and conformational rigidity of the pyran ring make 2-Methyl-3,4-dihydro-2H-pyran and its derivatives attractive starting points for the development of chiral scaffolds and auxiliaries in asymmetric synthesis. These molecules serve as foundational structures upon which stereogenic centers can be established and subsequently utilized to control the stereochemical outcome of various chemical transformations. The strategic functionalization of the dihydropyran ring allows for the creation of chiral building blocks that can be incorporated into more complex molecules or act as temporary chiral controllers.

A key approach to developing chiral scaffolds from dihydropyran systems involves the diastereoselective synthesis of substituted derivatives. For instance, the silyl-Prins cyclization has been employed to produce cis-2,6-disubstituted dihydropyrans with a high degree of stereocontrol. This method allows for the predictable formation of specific diastereomers, which can then serve as chiral synthons.

Below is a table summarizing the diastereoselective synthesis of various cis-2,6-disubstituted dihydropyran derivatives, which are valuable chiral scaffolds.

EntryAldehydeHomoallylic AlcoholProductYield (%)Diastereomeric Ratio (cis:trans)
1BenzaldehydePent-4-en-1-ol(2R,6S)-2-Methyl-6-phenyl-3,6-dihydro-2H-pyran48>95:5
2PhenylacetaldehydePent-4-en-1-ol(2R,6S)-2-Methyl-6-phenethyl-3,6-dihydro-2H-pyran45>95:5
3BenzaldehydeHex-5-en-2-ol(2S,6S)-2-Benzyl-6-methyl-3,6-dihydro-2H-pyran48>95:5

Data adapted from research on silyl-Prins cyclization for the synthesis of dihydropyran derivatives.

Furthermore, enzymatic resolutions have proven effective in obtaining enantiomerically pure derivatives of dihydropyrans. A notable example is the synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde. This chiral building block is produced through the enzyme-catalyzed kinetic resolution of (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran researchgate.net. The resulting enantiopure aldehyde is a valuable intermediate for the synthesis of complex molecules, such as potent adenosine (B11128) A2A and A3 receptor agonists researchgate.net.

While the primary application of these chiral dihydropyran derivatives is often as integral parts of the final target molecule, their role as chiral scaffolds is crucial. By providing a rigid, stereochemically defined framework, they guide the assembly of subsequent portions of the molecule in a predictable three-dimensional arrangement.

The development of chiral auxiliaries from 2-Methyl-3,4-dihydro-2H-pyran, where the pyran moiety is temporarily attached to a substrate to direct a stereoselective reaction and is subsequently removed, is a less commonly reported application. However, the principles of asymmetric synthesis suggest that chiral alcohols and amines derived from the dihydropyran scaffold have the potential to be developed into effective chiral auxiliaries. The ease of creating stereocenters on the pyran ring, combined with its conformational stability, are desirable features for a chiral auxiliary.

Future Research Trajectories and Current Challenges in 2 Methyl 3,4 Dihydro 2h Pyran Chemistry

Development of Novel and More Efficient Catalytic Systems

A significant challenge in the synthesis of dihydropyran derivatives is the development of highly efficient and reusable catalytic systems. While traditional methods often rely on stoichiometric reagents or harsh conditions, modern research is geared towards catalytic approaches that offer higher yields, shorter reaction times, and improved sustainability.

Recent advancements include the use of novel metal-organic frameworks (MOFs). For instance, a Tantalum-based MOF (Ta-MOF) has been successfully synthesized and employed as a reusable nanocatalyst for the one-pot, three-component synthesis of 1,4-dihydropyran derivatives. nih.govfrontiersin.org This catalyst demonstrates high efficiency, with reactions proceeding at room temperature in a mixture of water and ethanol (B145695), and can be recycled multiple times without a significant loss of activity. nih.govfrontiersin.org

Another promising approach involves the use of heterogeneous and recyclable Lewis acid catalysts. Zirconium chloride immobilized on Arabic Gum (ZrCl4@Arabic Gum) has been shown to be an effective catalyst for the multicomponent synthesis of dihydropyran derivatives under solvent-free conditions at 50 °C. ajchem-a.com This method offers advantages such as high reaction efficiency, short reaction times, and simple operation. ajchem-a.com The development of such solid-supported catalysts is a key trajectory, as they simplify product purification and reduce waste.

The table below summarizes the performance of selected novel catalytic systems in the synthesis of dihydropyran derivatives.

CatalystReactantsConditionsYield (%)Reference
Ta-MOFAldehyde derivatives, malononitrile (B47326), methyl acetoacetateWater:Ethanol (1:1), Room Temp.84-93 frontiersin.orgfrontiersin.org
ZrCl4@Arabic GumAryl aldehydes, malononitrile, ethyl acetoacetateSolvent-free, 50 °CHigh ajchem-a.com
Fe3O4@SiO2@NiSBAromatic aldehydes, malononitrile, dimedoneRefluxGood semanticscholar.org
nano-Fe3O4Substituted aldehydes, malononitrile, methyl acetoacetateEthanol97 nih.gov

Expanding the Scope of Asymmetric Synthesis for Diverse Dihydropyran Structures

The synthesis of enantiomerically pure dihydropyran structures is of paramount importance, particularly for applications in medicinal chemistry. A major challenge lies in controlling the stereochemistry during the formation of the dihydropyran ring, which can contain multiple stereocenters.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of functionalized dihydropyrans. One notable method is the organocatalyzed diastereo- and enantioselective synthesis of polyfunctionalized dihydro- and tetrahydropyran (B127337) derivatives via a domino Michael-hemiacetalization sequence. nih.gov This approach, utilizing a squaramide-based catalyst, allows for the synthesis of complex structures with good yields and high enantioselectivities (up to 99% ee). nih.gov

Furthermore, highly enantioselective organocatalytic hetero-Diels–Alder reactions have been developed for the direct construction of chiral dihydropyranones bearing a congested quaternary center. rsc.org N-heterocyclic carbenes (NHCs) have also been extensively used as organocatalysts to produce a wide array of chiral 3,4-dihydropyran-2-ones through various cycloaddition strategies, achieving high yields and excellent enantioselectivities. mdpi.comnih.gov The ongoing challenge is to expand the substrate scope of these reactions and to develop catalysts that are effective for a wider range of starting materials to create diverse and complex dihydropyran libraries. metu.edu.tr

The following table highlights key findings in the asymmetric synthesis of dihydropyran derivatives.

Catalytic SystemReaction TypeKey FeaturesEnantiomeric Excess (ee)Reference
Squaramide OrganocatalystDomino Michael-HemiacetalizationPolyfunctionalized products71-99% nih.gov
Chiral Bifunctional OrganocatalystHetero-Diels-AlderDensely functionalized dihydropyranonesExcellent rsc.org
N-Heterocyclic Carbenes (NHCs)[4+2] and [3+3] CycloadditionsChiral selenylated dihydropyranonesHigh mdpi.com
Quinine (B1679958)/Squaramide OrganocatalystDomino Michael AdditionChiral dihydropyrano[2,3-c]pyrazolesHigh metu.edu.tr

Integration of Computational Design with Synthetic Methodologies

The integration of computational chemistry with experimental synthesis represents a powerful future trajectory. Density Functional Theory (DFT) calculations are increasingly being used to elucidate reaction mechanisms, understand transition state structures, and predict the reactivity and selectivity of reactions involving dihydropyrans. mdpi.commdpi.com

For example, DFT studies have been employed to investigate the thermal decomposition of dihydropyran derivatives, providing a deeper understanding of the impact of substituent groups on the reaction's activation energy. mdpi.com Such computational insights can guide the design of more stable dihydropyran-based compounds. DFT calculations have also been instrumental in explaining the mechanisms of acid-catalyzed reactions of dihydropyrans with aromatic compounds, helping to rationalize the formation of different products under various acidic conditions. mdpi.com

Furthermore, computational studies have supported the development of substrate-controlled cyclopropanation reactions of glycals to form sugar-derived cyclopropanes, a reaction involving a dihydropyran-like core. researchgate.net By predicting reaction energy barriers and intermediate structures, computational models can accelerate the discovery of new reactions and optimize existing synthetic protocols, reducing the need for extensive empirical screening. rsc.orgnih.gov

Exploration of New Reactivity Modes and Ring Transformations

Expanding the synthetic utility of the 2-Methyl-3,4-dihydro-2H-pyran core involves exploring novel reactivity modes and ring transformations. Current research focuses on developing methods to convert the dihydropyran ring into other valuable heterocyclic structures.

One such area is ring-rearrangement metathesis. Studies have shown that substituted dihydropyrans featuring appending olefins can undergo rearrangement to produce polyunsaturated structures resembling di- and trisaccharides. fao.org This methodology offers a pathway to nonclassical saccharide mimetics. fao.org Ring-closing metathesis has also been investigated as a diastereoselective method for synthesizing dihydropyrans from acyclic precursors. nih.gov

Additionally, research into the ring-opening transformations of related polycyclic systems containing dihydropyran moieties is providing new avenues for constructing complex, biologically important pyridones. mdpi.com The acid-mediated ring-transformations of related 5-alkylidene-2,5-dihydropyrrol-2-ones have also been shown to yield various chromone (B188151) and pyran-4-one derivatives. researchgate.net The challenge lies in discovering new and predictable ring transformation reactions that can be applied to a broad range of dihydropyran substrates, thereby increasing their value as synthetic intermediates.

Advancements in Sustainable and Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes for dihydropyran derivatives. ijpsjournal.com A major focus is the development of one-pot, multicomponent reactions (MCRs) that minimize waste by combining several synthetic steps into a single operation. rsc.orgresearchgate.net These MCRs are often performed under environmentally friendly conditions, such as in water or under solvent-free conditions. rsc.orgrsc.orgresearchgate.net

The use of sustainable and recyclable catalysts is a cornerstone of this approach. semanticscholar.orgnih.gov For example, the synthesis of dihydropyran derivatives has been achieved using urea (B33335) as a low-cost, non-toxic organocatalyst in an ethanol/water mixture, aligning with green chemistry principles. rsc.org Other green approaches include the use of mechanochemical ball milling and ionic liquids as alternative reaction media. rsc.org

Future research will continue to focus on replacing hazardous solvents, reducing energy consumption through methods like microwave-assisted synthesis, and utilizing catalysts derived from abundant, non-toxic materials. ijpsjournal.comresearchgate.net The ultimate goal is to develop synthetic protocols for 2-Methyl-3,4-dihydro-2H-pyran and its derivatives that are not only efficient and selective but also have a minimal environmental footprint.

Q & A

Basic Question: What are the critical safety considerations for handling and storing 2-Methyl-3,4-dihydro-2H-pyran in laboratory settings?

Answer:
2-Methyl-3,4-dihydro-2H-pyran is a flammable liquid (UN 2376) with skin and eye irritation hazards . Key safety measures include:

  • Storage: Avoid contact with oxidizers, strong acids, or bases to prevent exothermic reactions . Use airtight containers in cool, well-ventilated areas.
  • Handling: Use static-discharge-proof equipment and personal protective equipment (PPE), including nitrile gloves and safety goggles .
  • Spill Management: Absorb spills with inert materials (e.g., sand) and avoid drainage into water systems due to aquatic toxicity (LC50 for fish: 9.4 mg/L) .

Advanced Question: How can Brønsted acid-mediated α-alkenylation of 3,4-dihydro-2H-pyrans be optimized for high regioselectivity?

Answer:
The α-alkenylation protocol involves generating oxonium ion intermediates via Brønsted acid activation (e.g., triflic acid), followed by nucleophilic attack with potassium alkenyltrifluoroborates . Key optimization steps:

  • Acid Selection: Strong Brønsted acids (e.g., HNTf₂) enhance oxonium ion stability, improving reaction efficiency.
  • Lewis Acid Additives: Mg(OTf)₂ or Zn(OTf)₂ can stabilize intermediates and suppress side reactions.
  • Solvent and Temperature: Dichloromethane (DCM) at 0–25°C balances reactivity and selectivity. Monitor reaction progress via <sup>1</sup>H NMR to detect α- vs. γ-alkenylation byproducts .

Basic Question: Which spectroscopic techniques are most effective for characterizing 2-Methyl-3,4-dihydro-2H-pyran derivatives?

Answer:

  • <sup>1</sup>H and <sup>13</sup>C NMR: Key for structural elucidation. For example, α-alkenylated products show distinct vinyl proton signals (δ 5.2–5.8 ppm) and upfield shifts for methyl groups adjacent to the pyran oxygen .
  • HRMS (EI): Confirms molecular ion peaks (e.g., [M+H]<sup>+</sup> for 2-((4-ethylphenoxy)methyl)-3,4-dihydro-2H-pyran at m/z 206.1307) .
  • X-ray Crystallography: Resolves stereochemistry in crystalline derivatives, critical for natural product synthesis .

Advanced Question: How can computational models predict thermodynamic properties of 2-Methyl-3,4-dihydro-2H-pyran?

Answer:
NIST-derived thermodynamic data (e.g., Δfgas = −112.6 kJ/mol) can be modeled using:

  • Peng-Robinson Equation of State: Predicts vapor-liquid equilibria and critical parameters (Tc ≈ 523 K, Pc ≈ 3.8 MPa) .
  • Group Contribution Methods: Estimate heat capacity (Cp,gas = 98.4 J/mol·K) and entropy (S°gas = 328 J/mol·K) for reaction design .
  • DFT Calculations: Analyze substituent effects on ring strain and reactivity (e.g., methyl groups at C2 increase torsional strain by ~2 kcal/mol) .

Basic Question: What are the common synthetic applications of 2-Methyl-3,4-dihydro-2H-pyran in organic chemistry?

Answer:

  • Protecting Groups: Reacts with alcohols or amines under acidic conditions to form tetrahydropyranyl (THP) ethers/amines, widely used in peptide and carbohydrate synthesis .
  • Polymer Chemistry: Acts as a monomer for copolymerization with styrene or acrylates, enhancing thermal stability in materials .
  • Multi-Component Reactions: Serves as a dienophile in Diels-Alder reactions or a precursor to fused heterocycles (e.g., furo[3,2-b]pyrans) .

Advanced Question: How can researchers resolve contradictory data on the ecological impact of 2-Methyl-3,4-dihydro-2H-pyran?

Answer:
Discrepancies arise from test conditions:

  • Acute vs. Chronic Toxicity: While acute toxicity to Daphnia magna is moderate (EC50 = 8.2 mg/L), long-term bioaccumulation potential is low (log Kow = 1.2) .
  • Degradation Pathways: Aerobic biodegradation (OECD 301F) shows 60% mineralization in 28 days, but anaerobic conditions may produce persistent metabolites .
  • Modeling Tools: Use EPI Suite or ECOSAR to predict environmental fate, cross-referenced with experimental LC-MS/MS data for metabolite identification .

Advanced Question: What mechanistic insights explain the regioselectivity in the Mannich base conversion of 3,4-dihydro-2H-pyrans?

Answer:
In the presence of 3,4-dihydro-2H-pyran, Mannich bases undergo acetylation (Ac₂O, KOAc) or thermal rearrangement (DMF, 80°C) :

  • Acetylation Pathway: The pyran oxygen stabilizes carbocation intermediates, favoring C3-acetylation.
  • Thermal Rearrangement: Conrotatory ring-opening forms a dienophile, enabling [4+2] cycloaddition with electron-deficient dienophiles .
  • Kinetic Control: Lower temperatures (<50°C) favor kinetic products, while higher temperatures (>100°C) drive thermodynamic control via retro-Diels-Alder steps .

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